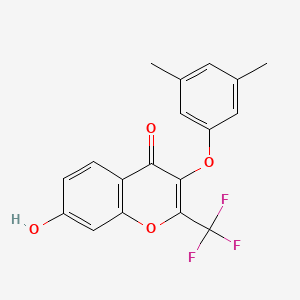

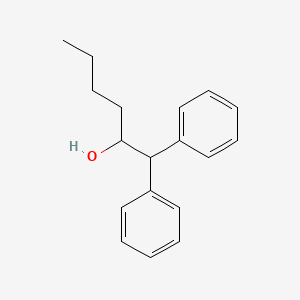

![molecular formula C19H20F4N2O3S B2521934 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide CAS No. 317377-98-3](/img/structure/B2521934.png)

2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide is a useful research compound. Its molecular formula is C19H20F4N2O3S and its molecular weight is 432.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiandrogen Activity in Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their antiandrogen activity. A study by Tucker et al. (1988) focused on the synthesis and structure-activity relationships of derivatives, including those where R' is methyl or trifluoromethyl. These compounds showed varying degrees of antiandrogen activity, with the trifluoromethyl series exhibiting partial agonist activity and the methyl series acting as pure antagonists. The research led to the discovery of novel, potent antiandrogens which are peripherally selective, highlighting the compound's significance in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

High Thermal Stability and Low Dielectric Constant Materials

In the field of materials science, the compound's derivatives have been utilized to synthesize polymers with exceptional properties. Wang et al. (2014) developed fluorinated poly(ether sulfone imide)s employing a new aromatic diamine monomer with four pendant trifluoromethyl groups. These polymers exhibited high thermal stability and low dielectric constants, making them suitable for electronic applications due to their ability to withstand high temperatures without significant weight loss and maintain stable electrical properties (Wang et al., 2014).

Novel Insecticidal Activity

The unique structure of the compound has also been leveraged in developing insecticides with novel modes of action. Tohnishi et al. (2005) explored flubendiamide, a derivative with exceptional insecticidal activity against lepidopterous pests, including resistant strains. The compound's distinct substituents contributed to a novel action mechanism, differentiating it from existing commercial insecticides and highlighting its potential in integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Antimicrobial Activity

In antimicrobial research, derivatives of the compound have been synthesized and tested for their efficacy against various microorganisms. Ghorab et al. (2017) created a series of derivatives exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlights the potential of these compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Cardiac Myosin Activators

Exploring therapeutic applications beyond antimicrobial and antiandrogen activities, Manickam et al. (2019) discovered sulfonamidophenylethylamide analogs as novel cardiac myosin activators. These compounds demonstrated effectiveness in in vitro and in vivo studies for treating systolic heart failure, showcasing the diverse therapeutic potential of derivatives of the compound in cardiovascular disease treatment (Manickam et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F4N2O3S/c1-12(2)10-17(25-29(27,28)16-8-6-14(20)7-9-16)18(26)24-15-5-3-4-13(11-15)19(21,22)23/h3-9,11-12,17,25H,10H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFOOSDSDKZVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)